molecular formula C18H18N4O3S B3444802 1-(3-Methoxyphenyl)-3-{5-[(4-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea

1-(3-Methoxyphenyl)-3-{5-[(4-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea

Cat. No.: B3444802
M. Wt: 370.4 g/mol
InChI Key: XWOXWHRQDMGBAI-UHFFFAOYSA-N
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Description

1-(3-Methoxyphenyl)-3-{5-[(4-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea is a complex organic compound that belongs to the class of thiadiazole derivatives

Properties

IUPAC Name

1-(3-methoxyphenyl)-3-[5-[(4-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3S/c1-12-6-8-14(9-7-12)25-11-16-21-22-18(26-16)20-17(23)19-13-4-3-5-15(10-13)24-2/h3-10H,11H2,1-2H3,(H2,19,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWOXWHRQDMGBAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC2=NN=C(S2)NC(=O)NC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(3-Methoxyphenyl)-3-{5-[(4-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the Thiadiazole Ring: The thiadiazole ring is usually synthesized through the cyclization of appropriate precursors under specific conditions. For instance, the reaction of thiosemicarbazide with carbon disulfide in the presence of a base can yield the thiadiazole ring.

    Attachment of the Phenyl Groups: The phenyl groups are introduced through nucleophilic substitution reactions. For example, the reaction of 3-methoxyphenyl isocyanate with the thiadiazole intermediate can form the desired urea derivative.

    Final Coupling: The final step involves the coupling of the 4-methylphenoxy group to the thiadiazole ring, typically using a suitable coupling reagent and catalyst.

Industrial production methods may involve optimization of these steps to improve yield and scalability, often employing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-(3-Methoxyphenyl)-3-{5-[(4-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy or phenoxy groups can be replaced by other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-Methoxyphenyl)-3-{5-[(4-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea has been studied for various scientific research applications:

    Medicinal Chemistry: The compound has shown potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets and inhibit key enzymes.

    Agriculture: Thiadiazole derivatives, including this compound, have been explored as herbicides and fungicides, providing effective control of pests and diseases in crops.

    Materials Science: The compound’s unique structure makes it a candidate for the development of advanced materials, such as organic semiconductors and photovoltaic devices.

Mechanism of Action

The mechanism of action of 1-(3-Methoxyphenyl)-3-{5-[(4-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.

Comparison with Similar Compounds

1-(3-Methoxyphenyl)-3-{5-[(4-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea can be compared with other thiadiazole derivatives, such as:

    1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: This compound also contains a thiadiazole ring and exhibits similar biological activities, but differs in its substitution pattern and specific applications.

    4-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-3-ylbenzene-1,3-diol: Another related compound with a different core structure but similar functional groups, used in different research contexts.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(3-Methoxyphenyl)-3-{5-[(4-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea
Reactant of Route 2
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1-(3-Methoxyphenyl)-3-{5-[(4-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea

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